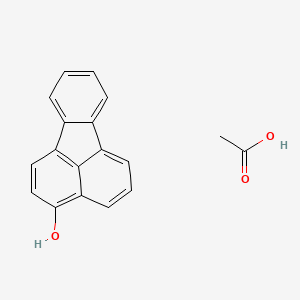

3-Fluoranthenol, acetate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

65593-28-4 |

|---|---|

Molecular Formula |

C18H14O3 |

Molecular Weight |

278.3 g/mol |

IUPAC Name |

acetic acid;fluoranthen-3-ol |

InChI |

InChI=1S/C16H10O.C2H4O2/c17-15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13;1-2(3)4/h1-9,17H;1H3,(H,3,4) |

InChI Key |

UIIFCMJEAPZNMP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)O |

Origin of Product |

United States |

Bioremediation and Biodegradation Pathways of Fluoranthene and Its Acetylated Metabolites in Environmental and Microbial Systems

Microbial Catabolism of Fluoranthene (B47539): Unraveling Initial Attack Mechanisms and Subsequent Biotransformations

The microbial breakdown of fluoranthene, a persistent environmental pollutant, is a complex process initiated by specific enzymatic attacks that lead to a cascade of biotransformations. Both bacteria and fungi have evolved distinct yet sometimes convergent strategies to dismantle this four-ringed polycyclic aromatic hydrocarbon.

Bacterial Degradation Pathways and Enzyme Systems Involved in Fluoranthene Hydroxylation and Ring Cleavage

The bacterial degradation of fluoranthene is predominantly an aerobic process initiated by the enzymatic incorporation of oxygen into the aromatic ring structure. oup.com The primary enzymes responsible for this initial attack are dioxygenases, which catalyze the addition of two hydroxyl groups to the fluoranthene molecule, forming a cis-dihydrodiol. nih.gov

Multiple sites on the fluoranthene molecule are susceptible to this initial dioxygenation. In various bacterial species, including those from the genera Mycobacterium and Alcaligenes, attacks have been observed at the C-1,2, C-2,3, and C-7,8 positions. oup.comasm.orgpjoes.comresearchgate.net For instance, in Mycobacterium vanbaalenii PYR-1, dioxygenation can occur at the C-1,2 or C-7,8 positions. asm.org The C-2,3 dioxygenation is also a major pathway in this strain, catalyzed by the ring-hydroxylating oxygenase NidA3B3, leading to the formation of fluoranthene cis-2,3-dihydrodiol. oup.comasm.org

Following dihydroxylation, the resulting dihydrodiols are rearomatized by dehydrogenases to form dihydroxyfluoranthenes. These dihydroxylated intermediates are then susceptible to ring cleavage by other dioxygenases. The specific degradation route depends on the initial point of attack:

C-1,2 and C-2,3 Dioxygenation: These pathways typically proceed through fluorene-type metabolites. oup.comasm.org For example, the C-2,3 route can lead to the formation of 9-fluorenone-1-carboxylic acid and eventually phthalate. oup.comasm.org

C-7,8 Dioxygenation: This pathway generates acenaphthylene-type metabolites. oup.comasm.org In Alcaligenes denitrificans, the resulting acenaphthenone can be further oxidized. pjoes.com

The degradation pathways of fluoranthene often converge with the catabolism of other aromatic compounds. For instance, phthalate, a common intermediate, can be further metabolized via the β-ketoadipate pathway, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle. oup.com

| Bacterial Species | Initial Dioxygenation Sites | Key Enzymes | Major Metabolite Types |

| Mycobacterium vanbaalenii PYR-1 | C-1,2, C-2,3, C-7,8 | Dioxygenases (e.g., NidA3B3), Dehydrogenases, Cytochrome P450s | Fluorene-type, Acenaphthylene-type |

| Alcaligenes denitrificans | C-7,8 | Dioxygenases | Acenaphthylene-type |

| Sphingobium sp. strain KK22 | C-7,8 | Dioxygenases | Acenaphthylene-type |

| Celeribacter indicus P73(T) | C-7,8 | Dioxygenases | Acenaphthylene-type |

Fungal Biotransformation Mechanisms and Induction of Ligninolytic Enzymes

Fungi, particularly white-rot fungi, employ a different strategy for fluoranthene degradation, primarily relying on extracellular ligninolytic enzymes. nih.gov These enzymes, which include laccases, manganese peroxidases (MnP), and versatile peroxidances, are non-specific and have the ability to oxidize a wide range of aromatic compounds, including fluoranthene. nih.govresearchgate.netmdpi.com

The production of these enzymes is often induced by the presence of fluoranthene. nih.gov For example, in Pleurotus ostreatus, a positive correlation has been observed between fluoranthene degradation and the production of MnP and laccase. nih.gov The proposed mechanism involves the initial oxidation of fluoranthene by these extracellular enzymes. In some cases, this leads to the formation of quinone metabolites. researchgate.net

Further degradation can lead to the formation of intermediates such as phthalic acid, which has been identified as a metabolite in the degradation of fluoranthene by Pleurotus ostreatus. researchgate.net This suggests that while the initial attack is extracellular, subsequent metabolism of the resulting intermediates may occur intracellularly. The degradation of fluoranthene by the white-rot fungus Pleurotus eryngii F032 has been shown to produce metabolites like 1-naphthalenecarboxylic acid and salicylic (B10762653) acid, indicating a pathway that breaks down the four-ring structure into smaller aromatic compounds. nih.gov

| Fungal Species | Key Ligninolytic Enzymes | Observed Metabolites |

| Pleurotus ostreatus | Laccase, Manganese Peroxidase (MnP), Versatile Peroxidase | Quinone metabolites, Phthalic acid |

| Armillaria sp. F022 | Laccase, 1,2-Dioxygenase | Naphthalene-1,8-dicarboxylic acid, Benzene-1,2,3-tricarboxylic acid, Phthalic acid |

| Pleurotus eryngii F032 | Laccase | 1-Naphthalenecarboxylic acid, Salicylic acid |

Enzymatic Deacetylation Processes in Diverse Environmental Microorganisms

The acetylation of hydroxylated metabolites, such as the formation of 3-fluoranthenol, acetate (B1210297), represents a conjugation reaction that can occur during the biotransformation of fluoranthene. The subsequent deacetylation is a crucial step for the complete mineralization of the parent compound. This process is carried out by a class of enzymes known as acetyl esterases.

Identification and Characterization of Acetyl Esterases Relevant to Fluoranthenol, Acetate Deconjugation

Acetyl esterases (EC 3.1.1.72) are enzymes that catalyze the hydrolysis of acetyl groups from various molecules, including acetylated carbohydrates and potentially acetylated aromatic compounds. pnas.org While specific acetyl esterases for 3-fluoranthenol, acetate have not been explicitly detailed in the provided context, the general function of these enzymes in microbial metabolism is well-established.

These enzymes are found in a wide range of microorganisms and are often involved in the breakdown of complex organic matter. pnas.orgnih.gov For example, acetylxylan esterases are crucial for the deacetylation of hemicellulose, making the polysaccharide more accessible to other degrading enzymes. jst.go.jpnih.gov Similarly, acetyl esterases are involved in the deacetylation of cellulose (B213188) acetate. researchgate.net

The deacetylation mechanism of these enzymes typically involves a catalytic triad (B1167595) of amino acids within the active site. nih.gov The specificity of these enzymes can vary, with some showing a preference for the position of the acetyl group on the substrate molecule. nih.govjst.go.jp It is plausible that environmental microorganisms possessing acetyl esterases with broad substrate specificity could deacetylate this compound, releasing 3-fluoranthenol and acetate.

Metabolic Cross-talk between Acetate Metabolism and Aromatic Degradation Pathways

The deacetylation of this compound would release acetate, which can be readily assimilated by many microorganisms and funneled into central metabolic pathways, such as the TCA cycle, for energy and biomass production. This creates a metabolic link between the degradation of the acetylated aromatic compound and the central carbon metabolism of the cell.

The presence of an easily utilizable carbon source like acetate can influence the degradation of aromatic compounds. In some cases, the presence of a supplemental carbon source can enhance the degradation of pollutants, a phenomenon known as co-metabolism. researchgate.net For instance, in the degradation of pyrene (B120774) by Microbacterium esteraromaticum MM1, the presence of glucose or sodium acetate positively affected the degradation process. researchgate.net

Conversely, the simultaneous metabolism of multiple carbon sources can lead to complex regulatory responses, sometimes referred to as "metabolic cross-talk". nih.govmuni.cz The cell must allocate its resources to metabolize different substrates efficiently. The introduction of a new metabolic pathway, such as that for an aromatic compound, into an existing metabolic network can lead to inhibitory cross-talk if not properly balanced. muni.cz In the context of fluoranthene degradation, the release of acetate from this compound could potentially influence the expression of genes involved in the upstream degradation pathway of the aromatic ring. nih.gov

Omics-Based Research on the Genetic and Proteomic Basis of Biodegradation in Specific Environmental Isolates

The advent of "omics" technologies, including genomics, proteomics, and metabolomics, has revolutionized our understanding of microbial degradation pathways for pollutants like fluoranthene. acs.orgresearchgate.net These approaches provide a global view of the genetic potential and the functional responses of microorganisms during the degradation process.

In Mycobacterium vanbaalenii PYR-1, a polyomic approach combining metabolomics, genomics, and proteomics has been instrumental in elucidating the complex network of fluoranthene degradation pathways. asm.org This study identified numerous fluoranthene metabolites and linked them to specific genes and proteins predicted from the organism's genome sequence. asm.org The results confirmed that M. vanbaalenii PYR-1 utilizes multiple pathways for fluoranthene degradation and provided insights into the roles of various enzymes. asm.org

Similarly, genomic and metabolic analysis of Celeribacter indicus P73(T), a fluoranthene-degrading bacterium isolated from deep-sea sediment, has provided a detailed picture of its degradative capabilities. nih.gov The complete genome sequence revealed clusters of genes predicted to be involved in aromatic compound degradation, including a novel fluoranthene 7,8-dioxygenase. nih.gov Metabolite analysis confirmed a C-7,8 dioxygenation pathway for fluoranthene mineralization. nih.gov

Proteomic studies, such as those using isobaric tags for relative and absolute quantization (iTRAQ), have been employed to investigate the specific proteins involved in fluoranthene degradation. A study on Rhodococcus sp. BAP-1 used iTRAQ to analyze changes in the transmembrane proteome during fluoranthene degradation, highlighting the importance of transporter proteins in the uptake of this hydrophobic compound. nih.gov Such studies provide a dynamic view of the cell's response at the protein level, identifying key enzymes and transport systems that are upregulated in the presence of the pollutant. researchgate.netnih.gov

These omics-based studies are crucial for constructing comprehensive models of biodegradation pathways and for identifying key genetic and enzymatic targets for potential bioengineering and bioremediation applications. researchgate.net

Environmental Fate and Abiotic Transformation Research of Acetylated Fluoranthene Derivatives

Photochemical Degradation of Hydroxylated and Acetylated Fluoranthenes in Atmospheric and Aquatic Environments

The photochemical degradation of PAHs is a significant process that influences their persistence in the environment. nih.gov PAHs can undergo complex transformations in the atmosphere and aquatic systems when exposed to sunlight and various atmospheric oxidants. nih.gov Key atmospheric oxidants involved in the degradation of PAHs include ozone (O₃), the hydroxyl radical (OH), and the nitrate (B79036) radical (NO₃). nih.gov

While direct photolysis can occur, the reaction with photochemically generated oxidants is often the more dominant degradation pathway. For instance, the addition of hydrogen peroxide in the presence of UV light has been shown to significantly increase the degradation rates of PAHs like fluorene, dibenzofuran, and dibenzothiophene, indicating that oxidation by hydroxyl radicals is a primary degradation mechanism. nih.gov The degradation of fluoranthene (B47539) itself has been noted to be influenced by such photochemical processes. researchgate.net

For 3-Fluoranthenol, acetate (B1210297), it is anticipated that similar photochemical processes will occur. The fluoranthene ring system is susceptible to attack by hydroxyl radicals and ozone, leading to the formation of various oxygenated products. The presence of the acetate group may influence the reaction kinetics and the specific degradation products formed. It is plausible that photochemical conditions could also lead to the cleavage of the ester bond, yielding hydroxylated fluoranthene derivatives. These hydroxylated intermediates are often more water-soluble and may undergo further degradation.

Table 1: Factors Influencing Photochemical Degradation of PAHs

| Factor | Description | Potential Impact on 3-Fluoranthenol, acetate |

| Light Intensity | The rate of photochemical reactions is directly proportional to the intensity of solar radiation. | Higher light intensity will likely accelerate the degradation of the compound. |

| Oxidant Concentration | The presence of hydroxyl radicals, ozone, and nitrate radicals significantly enhances degradation rates. nih.gov | Increased concentrations of these oxidants in the atmosphere or water will lead to faster transformation. |

| Environmental Matrix | The presence of dissolved organic matter and particulate matter can either enhance or inhibit photodegradation through sensitization or shielding effects. | The specific composition of the water or air will play a crucial role in the overall degradation rate. |

Hydrolytic Stability and Reactivity of the Acetate Moiety in Aqueous Systems

The hydrolytic stability of the acetate moiety in this compound is a critical factor in its environmental persistence, particularly in aqueous systems. Ester hydrolysis is a well-understood chemical process that can be catalyzed by both acids and bases. The rate of hydrolysis is highly dependent on the pH of the surrounding water.

In neutral to slightly acidic conditions, the hydrolysis of an acetate ester is generally slow. However, under alkaline conditions, the rate of hydrolysis increases significantly. This is due to the nucleophilic attack of the hydroxide (B78521) ion on the carbonyl carbon of the ester group. The expected hydrolysis of this compound would result in the formation of 3-hydroxyfluoranthene and acetic acid.

Table 2: Expected Hydrolytic Behavior of this compound

| pH Condition | Expected Rate of Hydrolysis | Primary Hydrolysis Products |

| Acidic (pH < 7) | Slow | 3-Hydroxyfluoranthene, Acetic Acid |

| Neutral (pH = 7) | Very Slow | 3-Hydroxyfluoranthene, Acetic Acid |

| Alkaline (pH > 7) | Rapid | 3-Hydroxyfluoranthene, Acetic Acid |

Sorption Dynamics and Bioavailability Research in Soil and Sediment Matrices

Sorption to soil and sediment is a key process governing the fate and transport of hydrophobic organic compounds like PAHs in the environment. bohrium.com The extent of sorption influences the compound's concentration in the aqueous phase, and therefore its mobility, bioavailability, and susceptibility to other degradation processes. bohrium.com

For PAHs, a strong correlation has been observed between their sorption coefficients and the organic carbon content of the soil or sediment. nm.gov This indicates that partitioning into the organic matter is the dominant sorption mechanism. dss.go.th The octanol-water partition coefficient (Kow) of a compound is a good predictor of its tendency to sorb to organic matter. Fluoranthene has a high log Kow value, suggesting it sorbs strongly to soil and sediment. tpsgc-pwgsc.gc.ca

It is expected that this compound, being structurally similar to fluoranthene, will also exhibit strong sorption to soil and sediment, particularly those with high organic carbon content. The addition of the polar acetate group may slightly decrease its hydrophobicity compared to the parent fluoranthene, but it is likely to remain a compound with a high affinity for particulate matter. The sorption process will reduce its concentration in the dissolved phase, thereby limiting its bioavailability to aquatic organisms and its potential for leaching into groundwater.

Table 3: Sorption Coefficients for Fluoranthene in Various Environmental Matrices

| Soil/Sediment Type | Organic Carbon Content (%) | Sorption Coefficient (Koc) (L/kg) |

| River Sediment | 2.38 | 63,100 |

| Watershed Soil | 1.55 | 56,200 |

| Aquifer Material | 0.11 | 47,900 |

Data adapted from studies on fluoranthene sorption and is intended to be representative. Specific values for this compound may differ.

Advanced Analytical Research Methodologies for 3 Fluoranthenol, Acetate and Its Precursors/metabolites

High-Resolution Chromatographic Techniques for Separation and Quantification in Complex Samples

The separation and quantification of fluoranthenol derivatives, which belong to the class of polycyclic aromatic hydrocarbons (PAHs), rely heavily on high-resolution chromatographic methods. frontiersin.org Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are considered standard techniques for the analysis of these compounds. nih.govjournalagent.com

For GC analysis, specialized capillary columns such as the J&W DB-5ms are often employed to separate complex mixtures of PAH isomers and metabolites. nih.govdiva-portal.org In HPLC, reversed-phase columns, particularly C18 columns, are the most frequently used stationary phase for analyzing the relatively non-polar phenolic compounds derived from fluoranthene (B47539). frontiersin.orgvulcanchem.com The coupling of these chromatographic systems with sensitive detectors allows for the precise quantification of target analytes even at trace concentrations. nih.gov Ultra-high performance liquid chromatography (UHPLC) systems, which use columns with sub-2 µm particles, offer even greater resolution and faster analysis times, making them ideal for complex metabolite profiling. nih.gov

The primary goal of these chromatographic methods is to achieve sufficient separation of the target analyte from a multitude of other compounds present in the sample, a process crucial for accurate risk assessment and metabolic studies. diva-portal.org

Development and Validation of Derivatization Strategies for Improved Analytical Performance (e.g., silylation, methylation)

Silylation involves replacing the active hydrogen of the polar hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com This chemical modification reduces the polarity and increases the vapor pressure of the analyte, making it more amenable to GC analysis. phenomenex.com Several silylating reagents are available, each with different reactivities.

Table 1: Common Silylating Reagents for GC Analysis

| Reagent Name | Abbreviation | Target Functional Groups | Notes |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Alcohols, phenols, carboxylic acids, amines, amides | A powerful silylating agent frequently used for PAH metabolites. researchgate.netsigmaaldrich.com |

| N-trimethylsilylimidazole | TMSI | Hydroxyl groups, carboxylic acids, phenols, thiols | A common reagent suited for scavenging the active hydrogen from hydroxyl groups. phenomenex.com |

The derivatization procedure typically involves dissolving the dried sample extract in the silylating reagent and heating it to ensure the reaction goes to completion before injection into the GC-MS system. researchgate.netnih.gov This process has been successfully applied to the analysis of monohydroxy metabolites of fluoranthene in biological samples like urine. nih.gov

Optimization of Extraction and Sample Preparation Procedures for Environmental and Biological Matrices

For environmental samples, methods like sonication with organic solvents (e.g., dichloromethane, pentane) are used for solid matrices like soil. omicsonline.org For aqueous samples, solid-phase extraction (SPE) is a widely used technique. nih.gov SPE cartridges with a C18 sorbent have been shown to provide good recovery (around 90%) for 1-Fluoranthenol. vulcanchem.com

For biological matrices, the procedures can be more complex.

Enzymatic Hydrolysis: For urine samples, a key step is the enzymatic hydrolysis (e.g., using β-glucuronidase/arylsulfatase) to cleave conjugated metabolites and release the parent hydroxylated PAHs before extraction. nih.gov

Liquid-Liquid Extraction (LLE): This classic technique uses immiscible solvents to partition the analytes from the aqueous phase to an organic phase. mdpi.comuab.edu

Solid-Phase Extraction (SPE): SPE is also commonly used for biological fluids and is amenable to automation, providing clean extracts. nih.govbiocompare.com

Protein Precipitation: For plasma or serum samples, proteins are often precipitated using acetonitrile (B52724) or other agents before further extraction. mdpi.comuab.edu

QuEChERS: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which combines salting-out extraction with dispersive SPE for cleanup, is an efficient procedure for a wide range of analytes in various matrices. researchgate.net

Careful optimization of parameters such as solvent choice, pH, and temperature is essential to maximize extraction efficiency and ensure the accuracy and reliability of the final analytical result. uab.edunumberanalytics.com

Sophisticated Spectroscopic Approaches for Structural Elucidation and Mechanistic Insight

While chromatography separates compounds, spectroscopy is indispensable for elucidating their precise chemical structures. For a compound like 3-fluoranthenol, acetate (B1210297), and its isomers or metabolites, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are the most powerful spectroscopic tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation and Positional Analysis

NMR spectroscopy is exceptionally well-suited for distinguishing between isomers—molecules that have the same chemical formula but different arrangements of atoms. news-medical.netmagritek.com This is particularly important for substituted PAHs, as the position of a substituent (like the fluorine and acetate groups on the fluoranthene core) dramatically affects the molecule's properties. Regioisomers of fluoranthenol, for instance, can be unambiguously identified by NMR. oxinst.com

The substitution pattern on the aromatic ring creates a unique electronic environment for each proton and carbon atom, resulting in a distinct set of signals (chemical shifts) in the ¹H and ¹³C NMR spectra. oxinst.com For example, the symmetry of an isomer can simplify its spectrum, allowing for straightforward identification. news-medical.net

Advanced 2D NMR techniques are used to confirm structural assignments:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to map out the proton framework of the molecule. news-medical.netoxinst.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. news-medical.net

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is key for piecing together the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the stereochemistry by identifying atoms that are close to each other in space. ipb.pt

Furthermore, for fluorinated compounds, ¹⁹F NMR is a powerful tool, although the large chemical shift range and coupling interactions with ¹H and ¹³C can complicate spectra, requiring specialized instrumental techniques. jeolusa.com

Mass Spectrometry (MS) Techniques (e.g., GC-MS, LC-MS/MS) for Identification and Quantification of Metabolites

Mass spectrometry, especially when coupled with chromatography, is a cornerstone for the identification and sensitive quantification of metabolites. nih.govdiva-portal.org

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for analyzing the metabolites of fluoranthene. nih.govresearchgate.net After extraction and derivatization (as described in 5.1.1), the sample is introduced into the GC, where components are separated. The mass spectrometer then fragments the eluted molecules, producing a characteristic mass spectrum or "fingerprint" that allows for positive identification by comparison to spectral libraries. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further increasing confidence in the identification. nih.gov

Table 2: Examples of Fluoranthene Metabolites Identified by GC-MS Analysis

| Metabolite Name | Identification Method | Reference |

|---|---|---|

| 1,2-dihydroxyfluoranthene | GC-MS | researchgate.net |

| 9-hydroxyfluorene | GC-MS | researchgate.net |

| 9-fluorenone-1-carboxylic acid | GC-MS | nih.gov |

| 1-acenaphthenone | GC-MS | researchgate.net |

| 1,8-naphthalic anhydride (B1165640) | GC-MS | researchgate.net |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific technique ideal for analyzing a broad range of metabolites in complex biological matrices without the need for derivatization. bioxpedia.comnih.gov After separation by HPLC or UHPLC, the parent molecule is selected in the first mass spectrometer, fragmented, and the resulting daughter ions are detected in the second mass spectrometer. This process, often performed in Multiple Reaction Monitoring (MRM) mode, drastically reduces chemical noise and allows for highly selective and sensitive quantification of target analytes like hydroxylated PAHs. mdpi.com

Novel Biosensor Development for Trace Level Detection and Real-Time Monitoring in Research Applications

While traditional chromatographic methods are sensitive and reliable, they can be time-consuming and require sophisticated laboratory equipment. nih.gov This has driven research into the development of novel biosensors for the rapid, cost-effective, and potentially on-site detection of PAHs. medcraveonline.com Biosensors combine a biological recognition element (like an antibody, enzyme, or DNA) with a physical transducer to generate a measurable signal upon binding to the target analyte. medcraveonline.comresearchgate.net

Current research in this area for PAH detection includes:

Immunosensors: These biosensors use monoclonal antibodies (mAbs) that have a high affinity and specificity for PAHs. nih.gov For example, a sensitive biosensor based on a generic mAb against 3- to 5-ring PAHs has been developed, capable of detecting concentrations as low as 0.2 µg/L in aqueous samples within 10 minutes. nih.gov

DNA-based Biosensors: These sensors exploit the interaction between PAHs and DNA. Electrochemical DNA biosensors have been developed where the interaction of PAHs with immobilized DNA causes a measurable change in the guanine (B1146940) oxidation signal. researchgate.net

Whole-Cell Biosensors: These involve genetically engineered microorganisms (e.g., yeast cells) that produce a detectable signal, such as fluorescence, in the presence of PAHs. researchgate.net

Although research has largely focused on the broader class of PAHs, these platforms represent a promising frontier for developing specific, high-throughput, and real-time monitoring tools for research applications involving compounds like 3-fluoranthenol, acetate. researchgate.netrepec.org

Mechanistic and Theoretical Studies on the Biological Interactions and Environmental Reactivity of 3 Fluoranthenol, Acetate

In Vitro Investigations of Biological Mechanisms in Non-Human Cellular Models

In vitro studies using non-human cellular models are essential for understanding the biological fate and mechanisms of action of chemical compounds. For 3-Fluoranthenol, acetate (B1210297), such investigations would likely focus on its initial transformation and subsequent metabolic breakdown.

Elucidation of Molecular Interactions and Pathways in Microbial Systems

While direct studies on the microbial metabolism of 3-Fluoranthenol, acetate are not extensively documented, its chemical structure as an acetate ester of a fluoranthenol suggests a probable initial metabolic step. The ester linkage is susceptible to enzymatic hydrolysis by a wide range of microbial enzymes, such as esterases, lipases, and proteases, which are known to break down esters into their constituent alcohol and acid components. mdpi.comnih.gov This process, known as enzymatic hydrolysis, is a common and efficient step in the biotransformation of ester-containing compounds in various bacterial and fungal species. mdpi.comnih.govrsc.org The expected products from the hydrolysis of this compound would be 3-Fluoranthenol and acetate. Acetate is a simple organic acid that can be readily assimilated by many microorganisms into their central carbon metabolism, serving as a source of carbon and energy. nih.govmdpi.com

The subsequent metabolic fate of the 3-Fluoranthenol moiety can be inferred from the well-studied degradation pathways of its parent compound, fluoranthene (B47539), in various microorganisms.

Bacterial Degradation: Bacteria, particularly species from the genus Mycobacterium, are known for their ability to degrade high-molecular-weight polycyclic aromatic hydrocarbons (PAHs) like fluoranthene. asm.org In Mycobacterium vanbaalenii PYR-1, the degradation of fluoranthene is initiated by dioxygenase enzymes that attack different positions on the aromatic ring system. nih.govnih.gov The primary routes of attack are at the C-1,2, C-2,3, and C-7,8 positions, leading to the formation of various dihydrodiols. nih.govoup.com These pathways ultimately lead to ring cleavage and the formation of simpler intermediates like 9-fluorenone-1-carboxylic acid, acenaphthylene-1(2H)-one, and phthalate, which can be further mineralized. asm.orgnih.gov Similarly, Pseudomonas aeruginosa DN1 degrades fluoranthene via dioxygenation at the C-1, 2-, C-2, 3-, and C-7, 8- positions, producing key intermediates such as 9-hydroxyfluorene and 1-acenaphthenone. frontiersin.org It is plausible that 3-Fluoranthenol, as a hydroxylated derivative of fluoranthene, would enter these catabolic pathways, likely undergoing further hydroxylation and subsequent ring cleavage.

Fungal and Algal Biotransformation: Fungi and algae also play a role in transforming PAHs. The fungus Cunninghamella elegans is known to metabolize fluoranthene, primarily through hydroxylation via cytochrome P450 monooxygenases. asm.orgosti.gov A major metabolite identified in these transformations is a glucoside conjugate of 3-hydroxyfluoranthene, indicating that 3-Fluoranthenol is a key intermediate in the fungal metabolism of fluoranthene. asm.orgosti.gov This suggests that if C. elegans were exposed to this compound, it would first hydrolyze the ester and then potentially conjugate the resulting 3-Fluoranthenol. The microalga Chlorella vulgaris has also been shown to degrade fluoranthene, utilizing a catechol 2,3, dioxygenase (C2,3D) pathway, which represents a key enzymatic step in the breakdown of aromatic rings. nih.govresearchgate.net

The table below summarizes key enzymes and metabolites involved in the degradation of the parent compound, fluoranthene, which provides a basis for understanding the potential metabolic fate of 3-Fluoranthenol.

| Organism | Key Enzymes | Key Metabolites | Reference(s) |

| Mycobacterium vanbaalenii PYR-1 | Dioxygenases (e.g., NidA3B3) | Fluoranthene cis-2,3-dihydrodiol, 9-Fluorenone-1-carboxylic acid, Phthalate | nih.govnih.govoup.com |

| Pseudomonas aeruginosa DN1 | Ring-hydroxylating dioxygenases, Ring-cleaving dioxygenases | 9-Hydroxyfluorene, 1-Acenaphthenone, 1,8-Naphthalic anhydride (B1165640) | frontiersin.org |

| Cunninghamella elegans | Cytochrome P450 monooxygenases | 3-Hydroxyfluoranthene, Fluoranthene trans-2,3-dihydrodiol, Glucoside conjugates | asm.orgosti.gov |

| Chlorella vulgaris | Catechol 2,3, dioxygenase (C2,3D), Peroxidase | Not specified | nih.govresearchgate.net |

Comparative Studies on Isomeric Activities and Enantioselectivity in Biological Transformations

Isomers are molecules that have the same molecular formula but different structural arrangements. In the case of 3-Fluoranthenol, the position of the hydroxyl group is fixed, but the molecule is chiral, meaning it is non-superimposable on its mirror image. This gives rise to two enantiomers: (R)-3-Fluoranthenol and (S)-3-Fluoranthenol. Consequently, this compound also exists as a pair of enantiomers.

Biological systems, particularly enzymes, are chiral environments. As a result, they often interact differently with the enantiomers of a chiral substrate. nih.govmdpi.com This phenomenon, known as enantioselectivity, can lead to significant differences in the rate and extent of metabolism, as well as in the biological activity of the individual enantiomers. nih.gov For example, in the biotransformation of the drug propranolol (B1214883) by the fungus Cunninghamella echinulata, the (-)-(S)-enantiomer was metabolized faster and to a greater extent than the (+)-(R)-enantiomer. scielo.br Similarly, the enantioselective hydrolysis of racemic 1-phenylethyl acetate by various cyanobacteria yields optically pure alcohols and unreacted esters, demonstrating the high degree of selectivity inherent in these biological catalysts. mdpi.com

While specific studies comparing the isomeric activities and enantioselective biotransformation of this compound were not found in the reviewed literature, it is a well-established principle that such selectivity is common. Microbial lipases, for instance, are widely used for the kinetic resolution of racemic esters, where one enantiomer is hydrolyzed much faster than the other. mdpi.com It is therefore highly probable that the microbial hydrolysis of racemic this compound would be enantioselective. This would result in the formation of one enantiomer of 3-Fluoranthenol, leaving the other enantiomer of the acetate ester unreacted, a classic outcome of kinetic resolution. The degree of this selectivity (expressed as the enantiomeric ratio, E) would depend on the specific microorganism and its enzymatic machinery.

Computational Chemistry and Molecular Modeling Approaches for Mechanistic Predictions

Computational methods provide a powerful means to predict the properties and interactions of molecules, offering insights that can guide and complement experimental research.

Density Functional Theory (DFT) Calculations for Structural Conformation and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to calculate various molecular properties, including optimized geometric structures, ground-state energies, and electronic features. asm.org

For this compound, DFT calculations could provide valuable predictive data. These calculations would determine the most stable three-dimensional conformation of the molecule. Furthermore, DFT can be used to compute key electronic properties that govern the molecule's reactivity. These include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how a molecule will interact with other species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites susceptible to enzymatic attack, such as the carbonyl carbon of the acetate group, which would be a likely target for hydrolytic enzymes.

Atomic Charges and Bond Orders: These calculations provide a quantitative measure of the electronic distribution and the strength of the bonds within the molecule.

Although specific DFT studies for this compound were not identified, the methodology is well-established for analyzing related aromatic and fluorinated compounds. nih.gov

Molecular Dynamics Simulations of Compound Interactions with Biomacromolecules or Environmental Components

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.govlongdom.org By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that reveals how the system evolves, providing a dynamic view of molecular interactions that is often inaccessible through experimental methods alone. nih.govresearchgate.net

In the context of this compound, MD simulations could be employed to investigate its interactions with key biological targets. For instance, a simulation could model the docking and binding of the molecule within the active site of a hydrolytic enzyme (e.g., a bacterial lipase) or a degradative enzyme (e.g., a dioxygenase). Such simulations can:

Identify Putative Binding Sites: Determine the preferred location and orientation of the compound within a protein's binding pocket. nih.gov

Analyze Binding Stability: Calculate the stability of the protein-ligand complex over time by monitoring parameters like the root-mean-square deviation (RMSD) of the atoms. frontiersin.org

Characterize Intermolecular Interactions: Detail the specific non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the binding. frontiersin.org

Reveal Conformational Changes: Show how the protein and/or the ligand change their shape upon binding, which is often crucial for catalytic activity. nih.gov

These simulations would provide atomic-level insights into the molecular mechanisms driving the biological transformation of this compound and its subsequent metabolites. longdom.orgresearchgate.net

Research on Eco-toxicological Mechanisms in Aquatic and Terrestrial Organisms (Non-Human Models)

The ecotoxicology of this compound would be influenced by its identity as a derivative of fluoranthene, a known PAH, and its potential to hydrolyze into 3-Fluoranthenol, a phenolic compound. PAHs and phenolic compounds are recognized as environmental contaminants with known toxic effects on a variety of organisms. mdpi.comnih.gov

The primary mechanism of toxicity for many PAHs involves their metabolism into reactive intermediates, such as dihydrodiol epoxides, which can bind to cellular macromolecules like DNA, causing genotoxicity. The parent compound, fluoranthene, is known to be metabolized to biologically active compounds. osti.gov The toxicity of phenolic compounds often involves non-specific mechanisms like membrane disruption (narcosis) and more specific effects such as uncoupling of oxidative phosphorylation and generation of reactive oxygen species (ROS), leading to oxidative stress. nih.gov

Aquatic Organisms: Aquatic ecosystems are particularly vulnerable to contamination by organic pollutants. mdpi.com Exposure to chemicals like phenols and their derivatives can cause a range of adverse effects in aquatic life. nih.gov These effects can include mortality, as well as sublethal impacts on growth, reproduction, and behavior. mdpi.comstir.ac.uk For an organism like this compound, toxicity could manifest in several ways in aquatic species such as algae, invertebrates (e.g., Daphnia), and fish. nih.gov Potential toxic mechanisms include oxidative stress, neurotoxicity, and endocrine disruption. The presence of a fluorine substituent can also alter the toxicity profile compared to the non-fluorinated parent compound. nih.gov

Terrestrial Organisms: Terrestrial invertebrates, such as earthworms and various arthropods, are crucial for soil health and ecosystem function. researchgate.net They can be exposed to chemical contaminants through soil pore water, dermal contact, and ingestion of soil particles. researchgate.net The toxicity of chemicals to these organisms can disrupt vital ecological processes. While specific data on this compound is lacking, studies on other organic pollutants in terrestrial invertebrates have shown effects on mortality, avoidance behavior, and enzymatic activity. researchgate.netnih.govnih.gov Given its structure, this compound and its metabolites could potentially bioaccumulate and exert toxic effects on soil-dwelling organisms.

The table below summarizes potential ecotoxicological effects based on related compound classes.

| Organism Group | Compound Class | Potential Ecotoxicological Effects | Reference(s) |

| Algae | Phenols, PAHs | Inhibition of growth, photosynthesis impairment, oxidative stress | nih.govnih.gov |

| Aquatic Invertebrates (e.g., Daphnia, Amphipods) | Phenols, PAHs, Aromatic Amines | Acute lethality (mortality), inhibition of feeding, reproductive impairment, developmental toxicity | nih.govmdpi.comnih.gov |

| Fish | Phenols, PAHs, Pesticides | Embryotoxicity, neurotoxicity, oxidative stress, altered metabolism, genotoxicity | mdpi.comnih.gov |

| Terrestrial Invertebrates (e.g., Earthworms) | PAHs, Pesticides, PFASs | Mortality, altered behavior (avoidance), reproductive toxicity, neurotoxicity | researchgate.netnih.govmdpi.com |

Future Research Directions and Methodological Advances for 3 Fluoranthenol, Acetate Studies

Integration of Multi-Omics Technologies (Genomics, Proteomics, Metabolomics) for Holistic Mechanistic Understanding

A comprehensive understanding of the biological effects of 3-Fluoranthenol, acetate (B1210297) requires a move beyond traditional toxicological endpoints towards an integrated systems biology approach. The application of multi-omics technologies—genomics, proteomics, and metabolomics—offers a powerful strategy to elucidate the complex molecular mechanisms initiated by exposure to this compound.

Genomics will be pivotal in identifying the genes and genetic pathways that are perturbed by 3-Fluoranthenol, acetate. This includes pinpointing genes involved in its metabolic activation, detoxification, and the cellular stress response. Future studies should focus on transcriptomic analyses (e.g., RNA-seq) of organisms exposed to this compound to reveal changes in gene expression profiles. This can help in identifying key regulatory networks and potential biomarkers of exposure and effect.

Proteomics , the large-scale study of proteins, can provide direct insights into the functional consequences of genomic changes. Research should aim to identify and quantify proteins that are differentially expressed or post-translationally modified upon exposure to this compound. This could reveal the specific enzymes involved in its metabolism, such as cytochrome P450s and hydrolases, as well as proteins involved in cellular defense and damage repair. researchgate.net

Metabolomics , which analyzes the complete set of small-molecule metabolites, offers a snapshot of the physiological state of an organism. By profiling the metabolome of exposed organisms, researchers can identify endogenous metabolites whose levels are altered, providing clues about the metabolic pathways that are disrupted. nih.gov This can also aid in the identification of specific biotransformation products of this compound.

The true power of these technologies lies in their integration. A multi-omics approach can create a comprehensive molecular map of the interactions between this compound and a biological system, from the initial genetic response to downstream functional changes in proteins and metabolites. dguv.demdpi.com This holistic understanding is crucial for accurately assessing the risks associated with this compound and for developing strategies to mitigate its potential harm.

Development of Sustainable Synthesis and Biotransformation Technologies for Environmental Applications

The synthesis and transformation of this compound have significant environmental implications. Future research must prioritize the development of sustainable and environmentally friendly technologies for both its synthesis and degradation.

Current synthetic routes to fluoranthene (B47539) derivatives often rely on harsh reaction conditions and the use of hazardous reagents. diva-portal.orgnih.gov A key area for future research is the development of green synthesis methodologies. This could involve the use of biocatalysts, such as enzymes or whole-cell systems, to perform the acetylation of 3-fluoranthenol under mild conditions. Additionally, exploring the use of renewable feedstocks and solvent-free reaction conditions will be crucial for minimizing the environmental footprint of its production. Recent advances in rhodium-catalyzed [2+2+2] cycloadditions at room temperature for synthesizing fluoranthene cores offer a promising avenue for more sustainable chemical synthesis. diva-portal.org

On the other end of the spectrum, developing effective remediation strategies for environments contaminated with this compound and other acetylated PAHs is paramount. Biotransformation and bioremediation are promising and sustainable approaches. researchgate.netnih.govresearchgate.net Future research should focus on:

Identifying and engineering microorganisms (bacteria and fungi) with enhanced capabilities to degrade this compound. diva-portal.orgnih.govnih.gov This involves isolating novel strains from contaminated sites and using genetic engineering techniques to optimize their metabolic pathways.

Characterizing the enzymatic machinery responsible for the breakdown of acetylated PAHs. Key enzymes in PAH degradation include dioxygenases, monooxygenases, and hydrolases. nih.govchemeo.comresearchgate.net A detailed understanding of these enzymes will facilitate the design of more efficient bioremediation systems.

Investigating the role of microbial consortia , as the complete mineralization of complex PAHs often requires the synergistic action of multiple microbial species. nih.gov

The table below summarizes key enzymes involved in the degradation of the parent compound, fluoranthene, which are likely relevant for the biotransformation of its acetylated derivative.

| Enzyme | Function in Fluoranthene Degradation |

| Dioxygenases | Catalyze the initial and rate-limiting step of aerobic PAH degradation by incorporating both atoms of molecular oxygen into the aromatic ring, leading to ring cleavage. nih.govchemeo.com |

| Catechol 2,3-dioxygenase | A key enzyme in the meta-cleavage pathway of aromatic compounds, further breaking down intermediates. researchgate.net |

| Ligninolytic Enzymes | Produced by fungi, these non-specific enzymes (e.g., laccases, manganese peroxidases) can oxidize a wide range of aromatic pollutants. diva-portal.org |

| Hydrolases | Involved in the cleavage of ester bonds, which would be a critical step in the degradation of this compound to release the fluoranthenol core. |

Application of Advanced Analytical Platforms for In Situ and Real-Time Environmental Monitoring of Acetylated PAHs

Effective management of the risks posed by this compound and other acetylated PAHs depends on our ability to detect and quantify them in the environment accurately and efficiently. Traditional analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), while reliable, are often lab-based, time-consuming, and require extensive sample preparation. Future research should focus on the development and application of advanced analytical platforms for in situ and real-time monitoring . nih.govresearchgate.net

Promising areas of development include:

Immunosensors: These devices utilize the high specificity of antibody-antigen interactions to detect target molecules. Future work should focus on developing antibodies that are highly specific to acetylated PAHs like this compound. Immunosensors offer the potential for rapid, portable, and cost-effective screening of environmental samples. nih.gov

Miniaturized Spectrometers: Advances in microfabrication have led to the development of portable spectrometers that can be deployed in the field for real-time analysis.

Fluorescent Probes: Designing fluorescent molecules that selectively bind to acetylated PAHs could enable their detection in complex matrices with high sensitivity.

The table below provides a comparison of conventional and emerging analytical techniques for the detection of PAHs, highlighting the potential advantages of newer methods.

| Analytical Technique | Principle | Advantages | Disadvantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and mass-to-charge ratio. | High sensitivity and specificity, well-established method. dguv.de | Lab-based, requires extensive sample preparation, not suitable for real-time monitoring. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, often with fluorescence detection for PAHs. | Good for analyzing higher-molecular-weight PAHs. dguv.de | Can have lower sensitivity than GC-MS for some compounds, lab-based. dguv.de |

| Immunosensors | Specific binding of an antibody to the target analyte. nih.gov | High specificity, potential for portability and real-time analysis, cost-effective. nih.gov | Antibody development can be challenging and time-consuming. |

| Stir Bar Sorptive Extraction (SBSE) | A pre-concentration technique that enhances the sensitivity of subsequent analysis. | High enrichment factor, reduces solvent consumption. | Can be influenced by matrix effects. |

Interdisciplinary Research on the Coupled Environmental and Biological Transformations of Fluoranthene Derivatives

The fate and impact of this compound in the environment are not governed by isolated processes but rather by a complex interplay of chemical, physical, and biological transformations. A critical future direction is to foster interdisciplinary research to understand these coupled transformations.

This research should bring together experts from diverse fields, including environmental chemistry, microbiology, toxicology, and engineering. Key research questions to be addressed include:

How do environmental factors such as sunlight (photodegradation), temperature, and the presence of other pollutants influence the transformation of this compound? nih.gov

What are the transformation products formed under different environmental conditions, and are they more or less toxic than the parent compound? nih.gov

How does the biotransformation of this compound by microorganisms interact with abiotic degradation processes?

What is the ultimate fate of this compound and its transformation products in different environmental compartments (soil, water, air)?

Answering these questions will require a combination of laboratory experiments under controlled conditions and field studies at contaminated sites. Modeling efforts that integrate data from these different research areas will also be crucial for predicting the environmental behavior and potential risks of fluoranthene derivatives. Such interdisciplinary collaborations are essential for developing a comprehensive and predictive understanding of the life cycle of this compound and for informing effective environmental management and policy.

Q & A

Q. How can researchers characterize 3-fluoranthenol acetate using spectroscopic and chromatographic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies structural features, such as acetate proton signals at δ ~2.1 ppm and aromatic fluorine coupling patterns. Infrared (IR) spectroscopy confirms ester carbonyl stretches (~1740 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns for validation. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, while differential scanning calorimetry (DSC) assesses thermal stability. Cross-referencing with databases like NIST or Reaxys enhances accuracy .

Q. What are the primary research applications of 3-fluoranthenol acetate in lipid and membrane studies?

- Methodological Answer : As a fluorinated cholesterol derivative, 3-fluoranthenol acetate serves as a stable analog in lipid metabolism studies. It is used to track cholesterol esterification kinetics, membrane fluidity via fluorescence anisotropy, and lipid raft formation in model bilayers. Researchers employ techniques like Langmuir-Blodgett troughs to measure interfacial behavior and confocal microscopy to visualize localization in cellular membranes .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for 3-fluoranthenol acetate derivatives, such as unexpected coupling patterns in NMR?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational barriers) or impurities. Advanced strategies include:

- Variable Temperature (VT) NMR to detect conformational exchange.

- 2D-COSY/HSQC to assign overlapping signals.

- Computational Modeling (DFT calculations) to predict coupling constants and compare with experimental data.

Contaminants are ruled out via LC-MS/MS or spiking with authentic standards. Systematic validation using multiple techniques (e.g., X-ray crystallography) is recommended .

Q. What factors influence the hydrolytic stability of 3-fluoranthenol acetate in biological buffers, and how can this be quantified?

- Methodological Answer : Stability depends on pH, temperature, and enzymatic activity (e.g., esterases). To quantify degradation:

- Kinetic Studies : Incubate the compound in buffers (pH 4–9) and monitor via HPLC at timed intervals.

- Activation Energy Calculation : Use Arrhenius plots from data collected at 25–50°C.

- Enzymatic Assays : Add porcine liver esterase and measure acetate release via enzymatic kits. Stabilization strategies include formulating in lipid nanoparticles or using protease inhibitors .

Q. How does 3-fluoranthenol acetate interact with lipid rafts, and what experimental designs can elucidate its role in signaling pathways?

- Methodological Answer : Incorporate 3-fluoranthenol acetate into synthetic lipid bilayers (e.g., DOPC/Cholesterol mixtures) and use:

- Fluorescence Resonance Energy Transfer (FRET) to probe proximity to raft markers (e.g., GM1 ganglioside).

- Surface Plasmon Resonance (SPR) to measure binding affinity for transmembrane proteins.

- Knockdown Models : CRISPR/Cas9-modified cells (e.g., lacking esterases) to study metabolic dependencies. Data analysis should account for phase separation artifacts via atomic force microscopy (AFM) .

Q. What are the challenges in quantifying trace amounts of 3-fluoranthenol acetate in complex matrices, and how can they be mitigated?

- Methodological Answer : Matrix interference (e.g., plasma proteins) and low detection limits require:

- Sample Preparation : Solid-phase extraction (C18 columns) or liquid-liquid extraction (ethyl acetate).

- Derivatization : Use pentafluorobenzoyl chloride to enhance MS sensitivity.

- Tandem MS (MRM Mode) : Optimize transitions (e.g., m/z 320→123) with isotopically labeled internal standards (e.g., ¹³C-3-fluoranthenol acetate) for correction .

Methodological Notes

- Data Validation : Cross-check synthetic yields and spectral data against peer-reviewed protocols (e.g., Journal of Organic Chemistry guidelines).

- Ethical Reporting : Disclose purification artifacts (e.g., column bleed) and stability limitations in publications.

- Resource Prioritization : Use authoritative databases (NIST, PubChem) over commercial sites for physicochemical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.